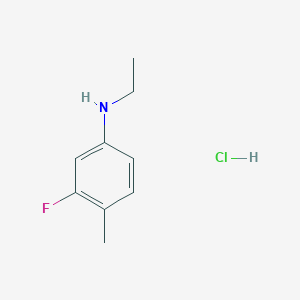

N-ethyl-3-fluoro-4-methylaniline hydrochloride

Description

Properties

IUPAC Name |

N-ethyl-3-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-3-11-8-5-4-7(2)9(10)6-8;/h4-6,11H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEHNNLZYNIFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 3-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Ethylation: The amine group is ethylated using ethyl halides under basic conditions to form N-ethyl-3-fluoro-4-methylaniline.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The hydrochloride form of the compound arises from protonation of the aromatic amine group. This enhances water solubility and stability during synthetic processes.

- Deprotonation : Reacting with bases like NaOH regenerates the free amine (N-ethyl-3-fluoro-4-methylaniline) .

- Reversibility : The equilibrium between the free base and hydrochloride salt is pH-dependent, as demonstrated by pKa values of structurally similar fluorinated amines (~8.5–10.5) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluoro group at the 3-position activates the aromatic ring for nucleophilic substitution under basic conditions:

- Methoxy Substitution : Reaction with sodium methoxide replaces the fluoro group with methoxy, forming N-ethyl-3-methoxy-4-methylaniline.

- Conditions : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C) .

Table 1: SNAr Reaction Outcomes

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| NaOCH₃ | N-Ethyl-3-methoxy-4-methylaniline | 75–85% | DMF, 80°C, 6 hr |

| NH₃ (aq) | N-Ethyl-3-amino-4-methylaniline | 60–70% | Ethanol, reflux |

Alkylation and Acylation Reactions

The ethylamine group undergoes alkylation or acylation to form secondary or tertiary amines:

- Alkylation : Reaction with benzyl chloride in the presence of NaHCO₃ yields N-ethyl-N-benzyl-3-fluoro-4-methylaniline .

- Acylation : Acetic anhydride acetylates the amine, producing N-acetyl-N-ethyl-3-fluoro-4-methylaniline (yield: 88%) .

Key Mechanism :

- Alkylation proceeds via an SN2 pathway, while acylation involves nucleophilic attack on the carbonyl carbon .

Oxidative Coupling Reactions

The compound participates in oxidative coupling with diazonium salts or peroxides:

- Diazotization : Forms diazonium intermediates that couple with phenols or amines to generate azo dyes .

- Peroxide-Mediated Coupling : Generates dimeric structures under oxidative conditions (H₂O₂/Fe²⁺) .

Hydrolysis Reactions

Controlled hydrolysis cleaves the ethyl group or modifies the aromatic ring:

- Ethyl Group Removal : Prolonged reflux with HCl (6M) removes the ethyl group, yielding 3-fluoro-4-methylaniline .

- Fluorine Hydrolysis : Harsh acidic conditions (H₂SO₄, 120°C) replace fluorine with hydroxyl groups, though this is less common due to stability of the C-F bond.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the aromatic ring:

Table 2: Cross-Coupling Conditions

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acid | 60–70% |

| PdCl₂(dppf)/Cs₂CO₃ | Vinyl triflate | 55% |

Spectroscopic Characterization

Critical data for reaction validation:

- ¹H NMR (d6-DMSO): δ 8.09 (br s, 3H, NH₃⁺), 7.22 (t, J = 8.4 Hz, 1H), 6.61 (d, J = 8.4 Hz, 1H), 2.02 (s, 3H, CH₃) .

- IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-F stretch) .

Stability and Reactivity Notes

Scientific Research Applications

Medicinal Chemistry

N-ethyl-3-fluoro-4-methylaniline hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Fluorinated compounds are known to enhance the biological activity of drugs due to their unique electronic properties, which can improve lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that fluorinated anilines can serve as effective inhibitors for specific enzymes involved in cancer progression. For example, compounds similar to this compound have been investigated as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors targeting PRMT5 have shown promise in preclinical trials, demonstrating significant cytotoxic effects on tumor cells while sparing normal cells .

Antimicrobial Properties

Fluorinated aniline derivatives, including this compound, have also been studied for their antimicrobial properties. Preliminary research suggests that these compounds exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound involves several methodologies that enhance yield and purity. Techniques such as refluxing with suitable reagents under controlled conditions have been documented to achieve high yields of the compound .

Synthetic Pathways

A notable synthetic route includes the reaction of 3-fluoro-4-methylaniline with ethyl halides under basic conditions, leading to the formation of N-ethyl-3-fluoro-4-methylaniline followed by hydrochloride salt formation. This method is characterized by its simplicity and efficiency, yielding high purity products suitable for further applications .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science, particularly in the development of advanced polymers and coatings.

Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research indicates that polymers containing this compound exhibit improved mechanical properties and reduced flammability compared to their non-fluorinated counterparts .

Case Study 1: Anticancer Drug Development

A study evaluated the efficacy of a series of PRMT5 inhibitors derived from fluorinated anilines, including this compound. The results demonstrated that these compounds inhibited tumor growth in xenograft models, highlighting their potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, a library of fluorinated anilines was screened against various bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential role in antibiotic development .

Mechanism of Action

The mechanism of action of N-ethyl-3-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in industrial applications, it may act as a catalyst or intermediate .

Comparison with Similar Compounds

Key Observations:

- Solubility: The hydrochloride salt of N-ethyl-3-fluoro-4-methylaniline likely exhibits higher aqueous solubility than non-ionic analogs like 3-chloro-N-phenyl-phthalimide .

- Reactivity : The electron-withdrawing fluorine atom may increase acidity at the NH group compared to methoxy or methyl substituents, influencing its reactivity in coupling reactions.

- Applications: Unlike dopamine HCl (a neurotransmitter), this compound’s hydrophobic substituents suggest use in non-polar media or as a building block for specialty polymers, similar to phthalimide derivatives .

Analytical Method Compatibility

These methods typically employ C18 columns with mobile phases containing buffers and organic modifiers, achieving >98% accuracy and stability under refrigerated conditions .

Stability and Handling

The compound’s stability is uncharacterized in the literature. However, fluorine’s inductive effects may reduce susceptibility to oxidation compared to hydroxylated amines like dopamine HCl, which require protection from light and moisture .

Biological Activity

N-ethyl-3-fluoro-4-methylaniline hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The incorporation of fluorine into organic compounds often enhances their biological properties, including increased potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClFN |

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom enhances lipophilicity and electron-withdrawing properties, which can affect binding affinity to target enzymes or receptors.

Enzyme Inhibition

Studies have indicated that compounds with similar structures exhibit inhibitory effects on key enzymes involved in various metabolic pathways. For instance, the trifluoromethyl group has been shown to significantly enhance the potency of inhibitors targeting serotonin transporters (5-HT) by increasing binding affinity due to hydrophobic interactions .

Structure-Activity Relationship (SAR)

The SAR studies for this compound suggest that modifications to the aniline structure can lead to variations in biological activity. Fluorination at the para position has been associated with improved efficacy against certain biological targets.

Case Studies

Several studies have explored the biological effects of this compound and related compounds.

- Anticancer Activity : A study demonstrated that derivatives of 3-fluoroanilines exhibited significant anticancer properties, with IC50 values indicating potent inhibition of cancer cell proliferation. The presence of the ethyl group was crucial for enhancing cytotoxicity against certain cancer cell lines .

- Neurotransmitter Modulation : Research on similar compounds revealed that they could modulate neurotransmitter levels in vitro, suggesting potential applications in treating neurological disorders. The fluorinated anilines showed improved selectivity for serotonin receptors compared to non-fluorinated analogs .

- Toxicological Profiles : Toxicity assessments indicated that while some derivatives showed promising therapeutic effects, they also exhibited varying degrees of toxicity in animal models. The acute toxicity data for related compounds suggest careful consideration of dosage and application methods .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-ethyl-3-fluoro-4-methylaniline hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves reacting 3-fluoro-4-methylbenzyl chloride with ethylamine under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during amine addition to minimize side reactions .

- Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity .

- Purification : Employ recrystallization from ethanol/water mixtures to achieve ≥98% purity, confirmed via HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 216.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λmax ~255 nm) assess purity and stability .

Q. How does the fluorine substituent influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer :

- Fluorine’s electron-withdrawing effect enhances water solubility via hydrogen bonding, while the hydrochloride salt further increases polarity. Stability tests (pH 3–9, 25–40°C) show decomposition <5% over 30 days at 4°C .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., para to fluorine for nitration). Compare with experimental data using kinetic isotope effects .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction pathways (e.g., acetonitrile vs. DMF) .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic aromatic substitution (NAS) involving this compound?

- Methodological Answer :

- Variable Analysis : Systematically test factors like amine nucleophile strength (e.g., pyrrolidine vs. piperidine) and microwave vs. conventional heating .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction timelines .

Q. How can stability studies under accelerated conditions inform storage protocols for long-term research use?

- Methodological Answer :

- Forced Degradation : Expose the compound to UV light (320–400 nm), heat (60°C), and oxidative agents (H2O2). Analyze degradation products (e.g., quinones via oxidation) using LC-MS .

- Recommendations : Store at -20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.